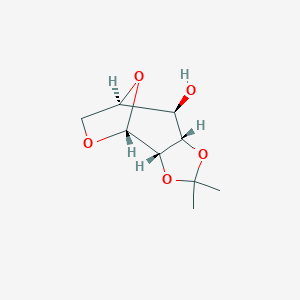

1,6-脱水-2,3-O-异丙基-β-D-甘露吡喃糖

描述

Synthesis Analysis

The synthesis of 1,6-Anhydro-2,3-O-isopropylidene-beta-D-mannopyranose and related compounds involves enantioselective methods that utilize chiral metal complexes and organocatalysts. These approaches aim to control the molecular complexity and chirality transfer from chiral messengers to reaction products, demonstrating the flexibility and high level of control achievable in synthetic organic chemistry (Desimoni et al., 2018).

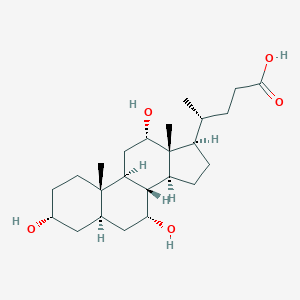

Molecular Structure Analysis

The molecular structure of 1,6-Anhydro-2,3-O-isopropylidene-beta-D-mannopyranose features a bicyclic system with a mannopyranosyl skeleton. This structure is characterized by its rigidity, chirality, and the presence of functional groups that allow for further chemical modifications. These features are crucial for its application in the synthesis of polymers and other complex organic molecules (Fenouillot et al., 2010).

Chemical Reactions and Properties

Chemical reactions involving 1,6-Anhydro-2,3-O-isopropylidene-beta-D-mannopyranose typically exploit its functional groups for the formation of glycosidic bonds, esterification, and other key reactions in organic synthesis. Its reactivity is influenced by the steric and electronic properties of the isopropylidene group and the underlying mannopyranose structure, enabling a wide range of chemical transformations (Parmar et al., 2023).

Physical Properties Analysis

The physical properties of 1,6-Anhydro-2,3-O-isopropylidene-beta-D-mannopyranose, such as melting point, solubility, and crystallinity, are determined by its molecular structure. These properties are essential for its handling and application in various synthetic contexts. Studies have shown that different polymorphs of related compounds exhibit unique physicochemical properties, affecting their suitability for specific applications (Yang et al., 2022).

Chemical Properties Analysis

The chemical properties of 1,6-Anhydro-2,3-O-isopropylidene-beta-D-mannopyranose are central to its role as a versatile synthetic intermediate. Its reactivity towards various nucleophiles, electrophiles, and radicals facilitates its incorporation into a wide array of target molecules. The compound's stability under different conditions and its reactivity profile are crucial for designing synthetic pathways and achieving desired transformations (Sharma & Singh, 2017).

科学研究应用

它用于从 1,6-脱水己吡喃糖合成 C-杂化的 α-脱氧环己醇,在有机化学和合成工艺中具有潜在应用 (Klemer & Kohla, 1984).

该化合物的衍生物可用于研究 1,6-脱水-β-D-吡喃葡萄糖衍生物中的晶体堆积和氢键环境,有助于我们理解分子结构 (Foces-Foces, 2001).

该分子在 330 和 300 nm 处具有光学活性吸收,使其合成在有机合成中具有潜在应用 (Horton & Jewell, 1967).

它作为构建模块,用于合成具有立体规则的聚糖衍生物,在聚合物化学和聚合研究中具有应用 (Kanno et al., 1995).

该化合物用于糖的同位素标记,有助于识别糖分子中氢原子的来源,并提出一个完整的碎片化途径方案 (Horton, Just, & Wander, 1972).

通过 1,6-脱水-β-D-甘露吡喃糖的热诱导阳离子聚合合成超支化多糖是另一应用,可生成具有受控分子量和窄多分散性的水溶性多糖,在材料科学中很有用 (Satoh et al., 2003).

属性

IUPAC Name |

(1R,2S,6S,7R,8R)-4,4-dimethyl-3,5,10,11-tetraoxatricyclo[6.2.1.02,6]undecan-7-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H14O5/c1-9(2)13-6-5(10)4-3-11-8(12-4)7(6)14-9/h4-8,10H,3H2,1-2H3/t4-,5-,6+,7+,8-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VEESJHGZLRXGHP-QQGCVABSSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(OC2C(C3COC(C2O1)O3)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1(O[C@H]2[C@@H]([C@H]3CO[C@@H]([C@H]2O1)O3)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

202.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1,6-Anhydro-2,3-O-isopropylidene-beta-D-mannopyranose | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![prop-2-enyl N-[2,4-dihydroxy-6-(hydroxymethyl)-5-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-3-yl]carbamate](/img/structure/B43344.png)

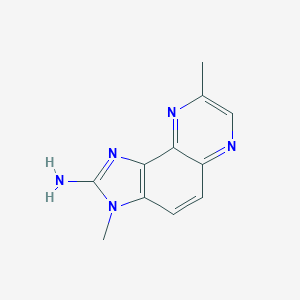

![2-Amino-1,6-dimethylimidazo[4,5-b]pyridine](/img/structure/B43360.png)

![2-Amino-8-methyl-3-(trideuteromethyl)imidazo[4,5-f]quinoxaline](/img/structure/B43366.png)